(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Description
(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic amino acid derivative with a rigid azabicyclo[3.1.0]hexane scaffold. Its stereochemistry (1S,5R) and the presence of a tert-butoxycarbonyl (Boc) protecting group make it a critical intermediate in peptide synthesis and drug development. The compound’s molecular formula is C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol (CAS: 400720-05-0). Its bicyclic structure enhances metabolic stability and conformational rigidity, which are advantageous in designing protease inhibitors and receptor-targeting therapeutics .
Properties
IUPAC Name |
(1S,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-7-6-11(7,12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUFNEQAPCLIBB-HQJQHLMTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@]1(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807940-61-9 | |
| Record name | 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[31One method involves the use of flow microreactor systems, which provide an efficient and sustainable approach to the synthesis of tertiary butyl esters . The reaction conditions often include the use of tert-butyl carbamate and appropriate catalysts under controlled temperature and pressure.
Industrial Production Methods: Industrial production methods for this compound may involve scalable and sustainable techniques such as the ex situ generation of hydrogen chloride gas for the deprotection of tert-butyl carbamate derivatives . This method allows for the efficient production of the compound with minimal environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled temperature and pressure.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Peptide Synthesis :
- The compound serves as a valuable building block for synthesizing peptides and peptidomimetics. Its bicyclic structure can introduce conformational constraints that enhance the biological activity of peptides. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during synthesis, facilitating the formation of complex peptide structures .
-
Drug Development :
- Research has indicated that derivatives of this compound exhibit potential as inhibitors in various biological pathways, making them candidates for drug development against diseases such as cancer and neurodegenerative disorders. The azabicyclo structure is particularly useful in designing compounds that can interact with specific biological targets due to its rigidity and spatial orientation .
- Biological Studies :
Applications in Material Science
- Polymer Chemistry :
- Nanotechnology :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of azabicyclohexane derivatives with structural variations in substituents, stereochemistry, and ring systems. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences
Substituent Effects :
- Halogenation : Chloro (Cl) and fluoro (F) substituents at C6 (e.g., dichloro, difluoro) increase molecular weight and lipophilicity compared to the parent compound. For example, the dichloro derivative (296.14 g/mol) has a ~30% higher molecular weight than the unsubstituted analog (227.26 g/mol), which may improve membrane permeability .
- Methyl Groups : The dimethyl variant (255.31 g/mol) exhibits enhanced steric bulk, making it a preferred intermediate in saxagliptin synthesis due to its resistance to racemization during coupling reactions .
Stereochemical Variations :
- The (1R,2S,5S) configuration in the dimethyl analog (CAS: 219754-02-6) is critical for binding to dipeptidyl peptidase-4 (DPP-4) in antidiabetic drugs, whereas the (1S,5R) configuration in the parent compound is optimized for protease inhibition .
Ring System Modifications :
- The bicyclo[2.2.2]octane derivative (CAS: 2410984-39-1) has a larger ring system, which increases conformational flexibility and may enhance binding to larger enzyme pockets .
Biological Activity
(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid, with the CAS number 956769-68-9, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in therapeutic applications.
- Molecular Formula : C₁₁H₁₇NO₄
- Molecular Weight : 227.26 g/mol
- IUPAC Name : this compound
- Purity : Typically around 97% .
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its role as a building block in the synthesis of bioactive compounds. Its structural features suggest potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.
The compound's azabicyclic structure may facilitate binding to specific receptors or enzymes, thereby influencing various biochemical pathways. Research indicates that compounds with similar structures can act as inhibitors for certain enzymes involved in metabolic pathways .
Case Study 1: Synthesis and Evaluation
A study published by ResearchGate detailed a scalable synthesis of related bicyclic compounds, emphasizing the importance of stereochemistry in their biological activity . The research demonstrated that modifications to the bicyclic framework could enhance potency against specific biological targets.
Case Study 2: In Vitro Studies
In vitro studies have shown that derivatives of azabicyclic acids exhibit significant activity against various cancer cell lines. For instance, compounds synthesized from this compound were tested for cytotoxicity and displayed promising results .
Case Study 3: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of azabicyclic derivatives, revealing that certain modifications could lead to enhanced antibacterial activity against Gram-positive bacteria . This suggests potential applications in developing new antibiotics.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO₄ |
| Molecular Weight | 227.26 g/mol |
| CAS Number | 956769-68-9 |
| Purity | 97% |
| Biological Activity | Enzyme inhibition, Antimicrobial properties |
Q & A
Q. What are the key structural features influencing the reactivity of this bicyclic compound?
The compound’s reactivity is dictated by its bicyclo[3.1.0]hexane core, tert-butoxycarbonyl (Boc) protecting group, and carboxylic acid functionality. The strained bicyclic system enhances electrophilic reactivity, while the Boc group stabilizes intermediates during synthesis. The carboxylic acid enables peptide coupling or salt formation. X-ray crystallography or NMR can confirm stereochemistry, as misassignment of bridgehead substituents (e.g., 1S vs. 1R) drastically alters reactivity .
Q. Methodological Insight :
- Use DFT calculations to predict regioselectivity in ring-opening reactions.
- Employ NOE NMR experiments to validate spatial proximity of bridgehead protons.
Q. How can researchers verify the compound’s purity and stereochemical integrity?
Analytical Workflow :
HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient (retention time ~8–10 min).
Chiral Chromatography : Resolve enantiomers using Chiralpak IA or IB columns (e.g., hexane:isopropanol 80:20) .
Melting Point Analysis : Compare observed values to literature (e.g., Boc-protected analogs melt at 120–140°C) .
Q. Common Pitfalls :
- Residual solvents (e.g., DCM, THF) may skew LC-MS; use Karl Fischer titration for water content.
Q. What safety protocols are essential for handling this compound?
Hazard Mitigation :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (H315/H319 risks) .
- Ventilation : Use fume hoods for weighing; avoid inhalation of fine powders (H335) .
- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .
Advanced Research Questions
Q. How can synthetic routes be optimized for high diastereoselectivity?
Case Study : A 2013 protocol achieved >95% diastereomeric excess (de) via:
Cyclopropanation : Use Simmons-Smith conditions (ZnEt₂, CH₂I₂) with chiral auxiliaries.
Boc Protection : tert-Butyl chloroformate in dichloromethane (0°C, 2 h).
Cis/Trans Control : Adjust Lewis acid (e.g., BF₃·OEt₂ favors cis) .
Q. What computational methods explain the stereoelectronic effects in ring-opening reactions?
Ab Initio Insights :
Q. Experimental Validation :
- Kinetic Isotope Effects (KIE) : Deuterium labeling at bridgehead positions confirms rate-determining steps.
Q. How does this compound serve as a precursor in drug discovery?
Therapeutic Applications :
Q. Synthetic Pathway :
Coupling : Use EDC/HOBt with adamantylglycine (e.g., saxagliptin intermediates) .
Deprotection : TFA cleavage (1:1 DCM/TFA, 2 h) yields free amine for further functionalization.
Q. How can researchers resolve contradictions in reported spectroscopic data?
Conflict Resolution :
Q. Reference Standards :
- Cross-validate with commercially available stereoisomers (e.g., (1R,5S)-enantiomer, CAS 700376-57-4) .
Q. Key Takeaways :
- Prioritize chiral resolution early in synthesis to avoid downstream purification challenges.
- Combine computational and experimental tools to address stereochemical ambiguities.
- Adhere to GHS guidelines for safe handling, particularly for respiratory and dermal exposure risks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
